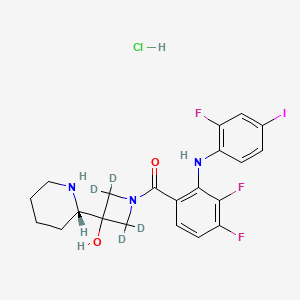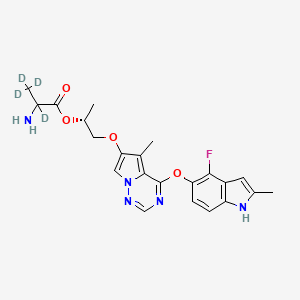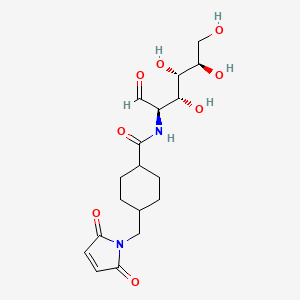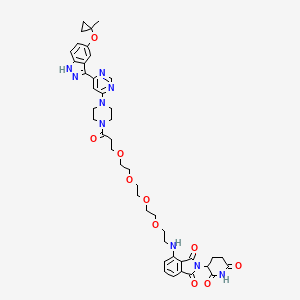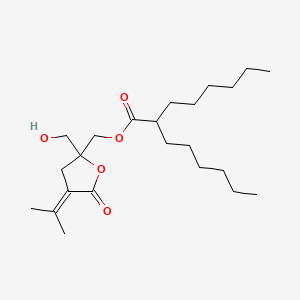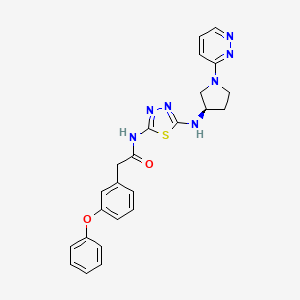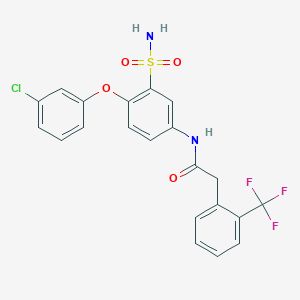
P2X4 antagonist-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P2X4 antagonist-2 is a compound that selectively inhibits the P2X4 receptor, a subtype of the P2X receptor family. P2X4 receptors are ATP-gated ion channels that play a significant role in various physiological processes, including inflammation and pain signaling . The inhibition of P2X4 receptors by this compound has shown potential therapeutic benefits in treating conditions such as neuropathic pain and neuroinflammation .
Méthodes De Préparation
The synthesis of P2X4 antagonist-2 involves several steps, including the preparation of intermediates and the final coupling reaction. One method involves the use of tritium-labeling to create a radiotracer for research purposes . The synthetic route typically includes the following steps:
- Preparation of the core structure through a series of organic reactions.
- Introduction of functional groups to enhance selectivity and potency.
- Final coupling reaction to form the desired antagonist.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
P2X4 antagonist-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its binding affinity.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different pharmacological properties .
Applications De Recherche Scientifique
P2X4 antagonist-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of P2X4 receptors.
Biology: Investigates the role of P2X4 receptors in cellular signaling and physiological processes.
Industry: Utilized in the development of new drugs targeting P2X4 receptors for various medical conditions.
Mécanisme D'action
P2X4 antagonist-2 exerts its effects by binding to the P2X4 receptor and inhibiting its activity. The P2X4 receptor is an ATP-gated ion channel that allows the flow of cations such as calcium and sodium into the cell. By blocking this channel, this compound prevents the downstream signaling events that lead to inflammation and pain . The molecular targets include the ATP-binding sites on the P2X4 receptor, and the pathways involved are related to calcium signaling and inflammatory responses .
Comparaison Avec Des Composés Similaires
P2X4 antagonist-2 is unique in its high selectivity and potency for the P2X4 receptor compared to other P2X receptor subtypes. Similar compounds include:
PSB-15417: Another potent and selective P2X4 receptor antagonist.
5-BDBD: A benzodiazepine derivative that also inhibits P2X4 receptors.
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and pharmacokinetic properties .
Propriétés
Formule moléculaire |
C21H16ClF3N2O4S |
|---|---|
Poids moléculaire |
484.9 g/mol |
Nom IUPAC |
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H16ClF3N2O4S/c22-14-5-3-6-16(11-14)31-18-9-8-15(12-19(18)32(26,29)30)27-20(28)10-13-4-1-2-7-17(13)21(23,24)25/h1-9,11-12H,10H2,(H,27,28)(H2,26,29,30) |
Clé InChI |
CMFKVCGCNOSZAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


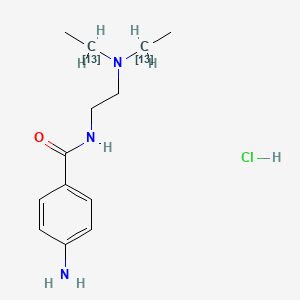

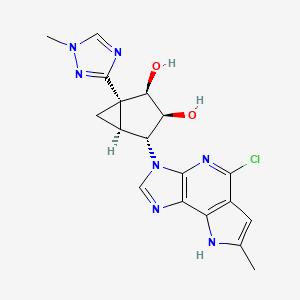
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)


